![molecular formula C20H14N2O5S2 B2417477 N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide CAS No. 881293-86-3](/img/structure/B2417477.png)
N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as 6-hydroxy-benzo[d][1,3]oxathiol-2-one Schiff bases, starts with the selective nitration at the 5-position of 6-hydroxybenzo[d][1,3]oxathiol-2-one, leading to a nitro derivative. The nitro group is then reduced to give an amino intermediate. Schiff bases are obtained from coupling reactions between this intermediate and various benzaldehydes and heteroaromatic aldehydes .Molecular Structure Analysis
While the specific molecular structure of “N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide” is not available, related compounds like 2-Oxobenzo[d][1,3]oxathiol-6-yl acrylate have been analyzed. This compound has a molecular weight of 222.22 g/mol, and its molecular formula is C10H6O4S .Applications De Recherche Scientifique
1. Antivenom Research
N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide and its derivatives show potential in antivenom research. A study synthesized new 1,3-benzoxathiol-2-one sulfonamides and evaluated their ability to inhibit toxic activities of Bothrops jararaca and B. jararacussu venoms. The compounds inhibited coagulant, proteolytic, and hemolytic activities in vitro and exhibited antihemorrhagic and antilethality activities in vivo, indicating their potential in treating envenomation by these snakes (Chazin et al., 2021).
2. Anti-HIV Research
These compounds have shown promise in anti-HIV research. A study developed 1,2,3-triazole analogues of the anti-HIV-1 lead compound TSAO-T and evaluated them as inhibitors of HIV-1-induced cytopathicity. The analogues, including ones with oxathiole derivatives, showed potent anti-HIV-1 activity, indicating their potential as therapeutic agents for HIV-1 infections (Alvarez et al., 1994).
3. Anticancer Research
N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide derivatives have been explored for their anticancer properties. A study synthesized novel 6-hydroxy-benzo[d][1,3]oxathiol-2-one Schiff bases and evaluated their in vitro cytotoxicity against cancer cell lines. Some compounds showed promising cytotoxicity, suggesting their potential as anticancer agents (Chazin et al., 2015).
4. Antifungal and Antibacterial Research
These compounds have also been studied for their antifungal and antibacterial properties. For instance, a study synthesized (4-Oxo-2-thioxothiazolidin-5-yl) N-aryldithiocarbamates and evaluated their antifungal action against specific fungi, though they were found to be less active than a standard treatment (Yadav et al., 1992).
Propriétés
IUPAC Name |
N-(4-methylphenyl)sulfonyl-N-(2-oxo-1,3-benzoxathiol-5-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5S2/c1-13-2-5-16(6-3-13)29(25,26)22(19(23)14-8-10-21-11-9-14)15-4-7-17-18(12-15)28-20(24)27-17/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYLZFVRDUTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=O)S3)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.